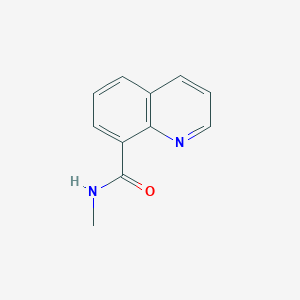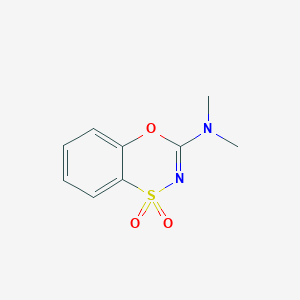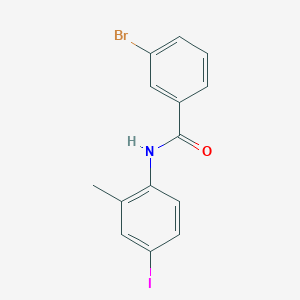
2-(Phenylsulfonyl)butanoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfonyl)butanoic acid ethyl ester, commonly known as PSBE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PSBE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.35 g/mol. In
Wirkmechanismus
The mechanism of action of PSBE is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. PSBE has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects:
PSBE has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. PSBE has been found to be well-tolerated in animal studies with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PSBE in lab experiments is its high purity and stability. PSBE is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of PSBE is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PSBE. One area of interest is the development of PSBE derivatives with improved solubility and bioavailability. Another area of research is the investigation of PSBE as a potential treatment for other inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. PSBE may also have potential applications in the development of new materials with unique properties. Overall, PSBE has shown great promise as a versatile compound with potential applications in various fields.
Conclusion:
In conclusion, PSBE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of PSBE involves the reaction between phenylsulfonyl chloride and ethyl 2-bromobutyrate in the presence of a base. PSBE has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. PSBE has been shown to have anti-inflammatory and analgesic properties, reduce oxidative stress, and improve cognitive function in animal models of neurodegenerative diseases. PSBE has several advantages and limitations for lab experiments, and there are several future directions for research on PSBE. Overall, PSBE is a promising compound with potential applications in various fields.
Synthesemethoden
The synthesis of PSBE involves the reaction between phenylsulfonyl chloride and ethyl 2-bromobutyrate in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields PSBE as a white crystalline solid. The purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
PSBE has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PSBE has been shown to have anti-inflammatory and analgesic properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. PSBE has also been used as a building block in organic synthesis to create complex molecules. In material science, PSBE has been used as a precursor for the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
ethyl 2-(benzenesulfonyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-3-11(12(13)16-4-2)17(14,15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKCKRWQPFTTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



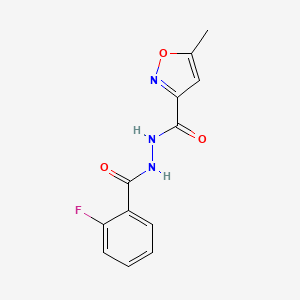



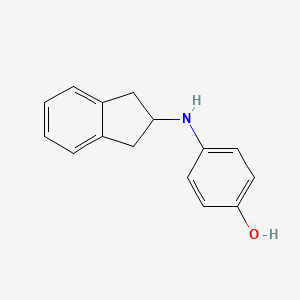

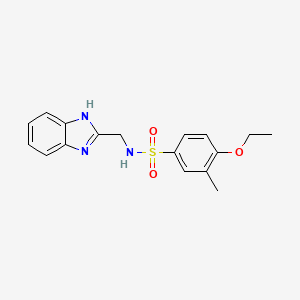
![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)
